1-{4-[7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}ethanone
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Overview
Description
1-{4-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}ETHAN-1-ONE is a complex organic compound featuring a pyrrolo[2,3-d]pyrimidine core.
Preparation Methods
The synthesis of 1-{4-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}ETHAN-1-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine with piperazine, followed by acylation with ethanoyl chloride . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings, and the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, often using alkyl halides under basic conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and acids like hydrochloric acid. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-{4-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which can regulate various cellular processes.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinases (CDKs). It binds to the ATP-binding site of CDKs, preventing the phosphorylation of target proteins, which is crucial for cell cycle progression. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other pyrrolo[2,3-d]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity.
Pyrido[2,3-d]pyrimidine: Exhibits a wide range of biological activities, including antiproliferative and antimicrobial properties.
1-{4-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}ETHAN-1-ONE is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain kinases .
Properties
Molecular Formula |
C25H25N5O |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
1-[4-[7-(3-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C25H25N5O/c1-18-7-6-10-21(15-18)30-16-22(20-8-4-3-5-9-20)23-24(26-17-27-25(23)30)29-13-11-28(12-14-29)19(2)31/h3-10,15-17H,11-14H2,1-2H3 |
InChI Key |
XMQMICYIPHUORF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(C3=C2N=CN=C3N4CCN(CC4)C(=O)C)C5=CC=CC=C5 |
Origin of Product |
United States |
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